(4-Methyl-2-(trifluoromethyl)phenyl)methanamine
Description
(4-Methyl-2-(trifluoromethyl)phenyl)methanamine is a substituted benzylamine derivative featuring a methyl group at the para position (C4) and a trifluoromethyl (CF₃) group at the ortho position (C2) on the phenyl ring, with a methanamine (-CH₂NH₂) moiety at the benzylic position.
Properties
Molecular Formula |
C9H10F3N |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
[4-methyl-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-4H,5,13H2,1H3 |
InChI Key |
LEWNWEKIIOZBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Overview
The most industrially viable and widely reported preparation method of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine involves a two-step process starting from 2-trifluoromethyl toluene:
- Step 1: Nitration of 2-trifluoromethyl toluene to produce 4-nitro-2-trifluoromethyl toluene.
- Step 2: Reduction of 4-nitro-2-trifluoromethyl toluene to yield the target amine.
This method is noted for its simplicity, cost-effectiveness, and suitability for industrial-scale production, yielding high purity and good overall yield.
Detailed Procedure
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Nitration | 2-Trifluoromethyl toluene, nitrating agents (nitric acid, sodium nitrate, potassium nitrate), solvents (dichloromethane, dichloroethane, chloroform, acetic acid, sulfuric acid) | Reaction temperature: -10°C to 10°C during addition; overall 0–60°C; nitrating agent added dropwise over 1–2 hours; reaction stirred 1–4 hours post addition; monitored by TLC |
| 2 | Reduction | 4-Nitro-2-trifluoromethyl toluene, reducing agents (iron powder, zinc powder, stannous chloride, sodium thiosulfate, palladium carbon, platinum carbon, Raney nickel), solvents (methanol, ethanol, isopropanol, tetrahydrofuran, water), hydrogen atmosphere | Temperature: 10–80°C; reaction time: 2–36 hours; purification by vacuum distillation or recrystallization |
Reaction Mechanism Highlights
- The nitration selectively introduces the nitro group para to the methyl substituent on the trifluoromethyl-substituted aromatic ring.
- Reduction converts the nitro group to the corresponding amine, preserving the trifluoromethyl and methyl substituents intact.
Experimental Data Summary
| Parameter | Value |
|---|---|
| Starting Material | 2-Trifluoromethyl toluene |
| Nitration Temperature | 0°C (preferred) |
| Nitration Time | 1–4 hours after addition |
| Reduction Catalyst | 10% Palladium on carbon (Pd/C) or iron powder |
| Reduction Temperature | 50°C (Pd/C); up to 90°C (iron powder) |
| Hydrogen Pressure | 0.5 MPa (for catalytic hydrogenation) |
| Yield | Approximately 56–58% (isolated yield) |
| Purity | >98% by HPLC |
| Product State | Light yellow or light brown solid after purification |
Industrial Application Notes
- The process is scalable and uses readily available starting materials.
- The nitration step requires careful temperature control to avoid over-nitration or side reactions.
- Reduction can be performed catalytically under hydrogen or chemically with metal powders.
- Purification by recrystallization or vacuum distillation ensures high purity suitable for further synthetic applications.
Alternative Synthetic Routes and Related Compounds
While the primary focus is on (4-Methyl-2-(trifluoromethyl)phenyl)methanamine, related compounds and derivatives have been synthesized using different methodologies, which may inform alternative approaches or functional group transformations.
Benzylamine Derivatives Preparation
- (2-(Trifluoromethyl)phenyl)methanamine and related benzylamine derivatives have been synthesized via condensation reactions with aldehydes or via nucleophilic substitution under various conditions including microwave irradiation, reflux, and different solvents (methanol, ethanol, pyridine).
- Yields vary from 55% to over 86%, depending on conditions and substrates.
- These methods highlight the versatility of amine functional group formation on trifluoromethyl-substituted aromatic rings but are less directly applicable to the methyl-substituted target compound.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Purity | Notes |
|---|---|---|---|---|---|---|
| Nitration-Reduction (Patent CN106316864A) | 2-Trifluoromethyl toluene | Nitric acid, Pd/C, methanol | Nitration: 0–60°C; Reduction: 10–80°C, H2 atmosphere | 56–58% | >98% HPLC | Industrially scalable, simple steps |
| Oxidation of Thiazolylmethanol (ChemicalBook) | Thiazolylmethanol derivative | Dess-Martin periodinane | Room temperature, 3 h | 82% (related compound) | Not specified | For related derivatives, not direct amine |
| Benzylamine Derivative Synthesis (Ambeed) | 2-Trifluoromethylbenzylamine | Aldehydes, acids, pyridine | RT to 180°C, various times | 55–86% | Not always specified | Useful for related amines, less direct |
Chemical Reactions Analysis
(4-Methyl-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Methyl-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Melting Points : CF₃-containing compounds generally have higher melting points (e.g., 217–304°C for thiazole carbohydrazides in ). The ethylamine analog (2-[4-(trifluoromethyl)phenyl]ethylamine) is likely a liquid at room temperature, as it is sold as a solution .
Biological Activity
(4-Methyl-2-(trifluoromethyl)phenyl)methanamine, also known as compound 4 , has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinase-1 (MMP-1). This article explores the compound's biological activity, including its mechanisms of action, synthesis, and implications for drug development.
Chemical Structure and Properties
The chemical structure of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine features a trifluoromethyl group that significantly influences its biological properties. The presence of this group enhances metabolic stability and lipophilicity, which are crucial for membrane permeability and biological interactions.
Recent studies have demonstrated that compound 4 exhibits potent inhibitory activity against MMP-1, with an IC50 value significantly lower than its analogs. The trifluoromethyl group at the para position is believed to interact favorably with specific residues within the MMP-1 active site, enhancing binding affinity and inhibitory potency. This interaction was confirmed through pharmacophore modeling and molecular docking studies, which indicated a halogen bonding interaction with residue ARG214 of MMP-1 .
Biological Activity Overview
The biological activities of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine can be summarized as follows:
Case Study 1: MMP-1 Inhibition
In a study focusing on the inhibition of MMP-1, compound 4 was synthesized and evaluated for its inhibitory activity. The results indicated a significant reduction in enzyme activity at low concentrations, supporting its potential as a therapeutic agent in diseases characterized by excessive matrix remodeling, such as cancer .
Case Study 2: Anti-inflammatory Activity
Another investigation explored the anti-inflammatory properties of a derivative of compound 4 , JNJ-2482272. This compound was tested in vivo for its efficacy in reducing inflammation in animal models. Results showed a marked decrease in inflammatory markers, suggesting that modifications to the original structure can enhance therapeutic applications .
Case Study 3: Cytotoxicity in Cancer Research
The cytotoxic effects of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine were assessed against the MCF-7 breast cancer cell line. The compound demonstrated moderate cytotoxicity, indicating potential use in targeted cancer therapies. Further optimization may enhance its efficacy and selectivity against cancer cells .
Q & A
Q. What synthetic routes are most effective for producing (4-Methyl-2-(trifluoromethyl)phenyl)methanamine, and how can regioselectivity be optimized?
Methodological Answer:
- Stepwise Synthesis : Start with bromination of 4-methylbenzene followed by trifluoromethylation using Ruppert-Prakash reagents (e.g., (trifluoromethyl)trimethylsilane) under catalytic Cu(I) to introduce the CF₃ group. Subsequent amination via Buchwald-Hartwig coupling or reductive amination can yield the methanamine derivative.
- Regioselectivity : Use directing groups (e.g., methyl) to control trifluoromethylation position. Monitor reaction progress via LC-MS and adjust catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) to minimize byproducts .
- Yield Optimization : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and characterize intermediates via ¹H/¹⁹F NMR to confirm regiochemistry .
Q. How can researchers characterize the purity and structural integrity of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks at δ ~3.8–4.2 ppm (CH₂NH₂) and aromatic protons (δ ~6.8–7.5 ppm).
- ¹⁹F NMR : A singlet at δ ~-60 to -65 ppm confirms the trifluoromethyl group .
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion [M+H]⁺ at m/z 204.1 (C₉H₁₀F₃N⁺).
- Chromatography : HPLC with a C18 column (ACN/H₂O + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .
Q. What are the stability considerations for storing and handling (4-Methyl-2-(trifluoromethyl)phenyl)methanamine in laboratory settings?
Methodological Answer:
- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture due to hygroscopic amine groups .
- Decomposition Risks : Monitor for color changes (clear → yellow/brown), indicating degradation. Re-purify via recrystallization (ethanol/water) if discoloration occurs .
- Safety : Use nitrile gloves and fume hoods; the compound may irritate skin and mucous membranes (LD₅₀ data unavailable; treat as hazardous) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s interaction with microbial targets, such as fungal enzymes?
Methodological Answer:
- Mechanistic Insight : The CF₃ group enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., leucyl-tRNA synthetase in Aspergillus niger).
- Experimental Validation :
- Perform MIC assays against Candida albicans and E. coli (range: 1–128 µg/mL).
- Compare with non-fluorinated analogs to isolate CF₃ contributions .
- Docking Studies : Use AutoDock Vina to model binding poses; analyze hydrogen bonds and π-π stacking with active-site residues .
Q. What computational strategies can predict the metabolic stability of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine in preclinical studies?
Methodological Answer:
- In Silico Tools :
- CYP450 Metabolism : Predict sites of oxidation (e.g., benzylic CH₂) using Schrödinger’s QikProp or ADMET Predictor.
- Half-Life Estimation : Apply machine learning models (e.g., Random Forest) trained on fluorinated aryl amines.
- Experimental Cross-Validation : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) and compare with predictions .
Q. How should researchers address contradictory data in biological assays involving this compound?
Methodological Answer:
- Case Example : If MIC results conflict (e.g., high activity against Bacillus cereus but not E. coli):
- Replicate Assays : Test in triplicate under standardized conditions (pH 7.4, 37°C).
- Check Compound Integrity : Re-analyze purity via HPLC and NMR post-assay.
- Mechanistic Probes : Use fluorescence-based assays (e.g., membrane permeability dyes) to differentiate bactericidal vs. static effects .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
